molecular formula C15H18N2O B1299166 (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-56-5

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299166
CAS No.: 510723-56-5
M. Wt: 242.32 g/mol
InChI Key: RYNAEXNJGSTGIL-UHFFFAOYSA-N
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Description

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is a derivative of benzylamine and pyridine, featuring an ethoxy group attached to the benzyl ring and a pyridin-3-ylmethyl group attached to the amine nitrogen. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Corresponding oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl or pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
  • (2-Propoxy-benzyl)-pyridin-3-ylmethyl-amine
  • (2-Butoxy-benzyl)-pyridin-3-ylmethyl-amine

Uniqueness

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable for specific applications where the ethoxy group imparts desired chemical or biological properties .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAEXNJGSTGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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